N-(4-benzamido-3-methylphenyl)-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-12-11-14(21-19(24)16-9-10-17(20)25-16)7-8-15(12)22-18(23)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHRAIDMFCSIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972914 | |
| Record name | N-(4-Benzamido-3-methylphenyl)-5-bromofuran-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5743-65-7 | |
| Record name | N-(4-Benzamido-3-methylphenyl)-5-bromofuran-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-3-methylphenyl)-5-bromofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form 4-benzamidobenzoic acid.
Introduction of the Methyl Group: The next step involves the methylation of the benzamido intermediate using methyl iodide and a strong base like sodium hydride.
Bromination of Furan: The furan ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The final step involves the coupling of the brominated furan with the methylated benzamido intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamido-3-methylphenyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds structurally similar to N-(4-benzamido-3-methylphenyl)-5-bromofuran-2-carboxamide exhibit significant anticancer activity. The presence of a brominated furan moiety combined with an amide linkage enhances the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies have shown that derivatives of benzofuran compounds can inhibit cancer cell proliferation, particularly in prostate cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Moderate to high anticancer activity |
| 5-Bromofuran-2-carboxylic acid | Structure | Moderate antimicrobial activity |
| N-(4-benzamido-3-methylphenyl) | Structure | Anticancer properties |
The compound's unique structure allows for modifications that may enhance its efficacy or reduce side effects, making it a promising lead compound for drug development targeting various cancers.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar benzofuran derivatives have been reported to exhibit anti-inflammatory effects, which could be attributed to their ability to modulate inflammatory pathways and inhibit the expression of pro-inflammatory cytokines. This makes this compound a candidate for further investigation in treating inflammatory diseases.
Synthetic Intermediates
This compound can serve as a valuable synthetic intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and acylation reactions, which are essential for creating more complex molecules .
Development of Novel Therapeutics
The compound's ability to undergo further chemical modifications makes it suitable for developing novel therapeutics. For instance, its bromine atom can be used in coupling reactions to introduce diverse substituents, potentially leading to new compounds with enhanced biological activities .
In Vitro Studies
In vitro assays have demonstrated that this compound binds effectively to specific enzymes or receptors involved in cancer and inflammation pathways. These studies are crucial for elucidating the compound's mechanism of action and identifying potential drug targets .
Structural Modifications and Efficacy
Research focusing on structural modifications of similar compounds has shown that introducing different substituents can significantly alter their biological activity. For instance, compounds with methoxy groups have been reported to exhibit enhanced interactions with biological targets compared to their unsubstituted analogs .
Mechanism of Action
The mechanism of action of N-(4-benzamido-3-methylphenyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
- Benzamido vs. Acetamido (4B): Replacing the benzamido group in the target compound with acetamido (as in 4B) reduces steric bulk and lipophilicity.
- Morpholinosulfonyl (29): The sulfonamide group in compound 29 introduces strong electron-withdrawing effects, contrasting with the electron-rich benzamido group. This could alter metabolic stability or receptor engagement .
Pharmacokinetic and Pharmacodynamic Properties
While pharmacokinetic data for the target compound are unavailable, insights can be drawn from analogs:
Table 2: Pharmacokinetic Comparisons
- 5-Bromo Substitution : Bromine’s electronegativity and size may enhance membrane permeability compared to nitro or methyl substituents (e.g., 1H in Table 2) by modulating lipophilicity .
- Efflux Ratios : Compounds with efflux ratios <2 (e.g., 1H) are less susceptible to P-glycoprotein-mediated efflux, suggesting that the target compound’s benzamido group might similarly minimize efflux if structurally analogous .
Physical and Chemical Properties
Melting points and analytical data vary with substituents:
Table 4: Physicochemical Properties
Biological Activity
N-(4-benzamido-3-methylphenyl)-5-bromofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, an amide linkage, and a bromine substituent. These structural elements are critical in determining its biological activity.
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring contributing to bioactivity. |
| Amide Linkage | Enhances solubility and bioavailability. |
| Bromine Substituent | May increase reactivity and biological interactions. |
1. Antimicrobial Activity
Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. This compound has shown moderate activity against various bacterial strains.
- Study Findings : In vitro assays demonstrated that the compound effectively inhibited the growth of drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae . The mechanism involves strong hydrogen bonding and hydrophobic interactions with bacterial enzymes.
2. Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Similar compounds have been reported to inhibit cancer cell proliferation.
- Mechanism of Action : Preliminary studies suggest that this compound may interfere with specific signaling pathways involved in cancer progression, possibly through interaction with key enzymes or receptors .
3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are critical for treating conditions like rheumatoid arthritis.
- Research Evidence : In animal models, compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines, indicating a potential role in modulating immune responses .
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Antibacterial Study :
- Anticancer Study :
Q & A
[Basic] What is the recommended synthetic route for N-(4-benzamido-3-methylphenyl)-5-bromofuran-2-carboxamide, and what key reaction conditions should be optimized?
Methodological Answer:
The synthesis typically involves coupling 5-bromofuran-2-carbonyl chloride with 4-amino-3-methylbenzanilide. Critical steps include:
Activation of the carboxylic acid: Convert 5-bromofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under reflux in dichloromethane (DCM) .
Amide bond formation: React the acid chloride with 4-amino-3-methylbenzanilide in the presence of a base (e.g., triethylamine) and a coupling agent like DMAP in DMF at 60°C for 36–48 hours .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Key Considerations: Optimize stoichiometry, solvent polarity, and reaction time to minimize side products like unreacted starting materials or over-oxidized derivatives.
[Advanced] How can researchers resolve conflicting data regarding the compound's efficacy in different cancer cell lines?
Methodological Answer:
Discrepancies may arise due to:
- Cell line heterogeneity: Validate cell line authenticity (STR profiling) and ensure consistent passage numbers.
- Assay conditions: Standardize incubation time (e.g., 48 vs. 72 hours), serum concentration, and drug solubility (use DMSO <0.1% v/v).
- Orthogonal assays: Confirm results using complementary methods (e.g., MTT for viability, clonogenic assays for long-term proliferation, and flow cytometry for apoptosis markers like Annexin V/PI) .
Example: If activity is observed in lung cancer cells (A549) but not breast cancer (MCF-7), test for differences in membrane permeability or metabolic activation pathways.
[Basic] Which spectroscopic methods are essential for confirming the structural integrity of this compound?
Methodological Answer:
- 1H and 13C NMR: Confirm the presence of the benzamido (δ 7.5–8.0 ppm, aromatic protons), bromofuran (δ 6.5–7.0 ppm), and methyl groups (δ 2.3–2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]+ at m/z 413.02 for C₁₉H₁₆BrN₂O₃).
- HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm.
[Advanced] What strategies are effective in elucidating the compound's mechanism of action when initial protein target predictions are inconclusive?
Methodological Answer:
- Proteomics: Use thermal shift assays (TSA) to identify stabilized proteins in cell lysates upon compound treatment.
- CRISPR screening: Perform genome-wide knockout screens to identify genes whose loss abrogates compound activity.
- Kinase profiling: Test against a panel of 300+ kinases (e.g., Eurofins KinaseProfiler) to detect off-target effects .
Case Study: If apoptosis is observed (e.g., caspase-3 activation), validate via siRNA knockdown of predicted targets (e.g., Bcl-2 family proteins) .
[Basic] What are the primary storage conditions recommended for maintaining the stability of this compound?
Methodological Answer:
- Storage: Aliquot in amber vials under argon at -20°C to prevent hydrolysis of the amide bond or bromine displacement.
- Solvent: Use anhydrous DMSO for stock solutions (≤10 mM) to avoid water-induced degradation.
- Monitoring: Perform stability studies via HPLC every 6 months to detect degradation products (e.g., free benzamide or debrominated furan) .
[Advanced] How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?
Methodological Answer:
- Core modifications: Synthesize analogs with:
- Varied halogen substitutions (e.g., Cl or I at the furan 5-position).
- Methyl group removal or replacement (e.g., CF₃) on the phenyl ring.
- Assay panels: Test analogs in cytotoxicity (IC₅₀), selectivity (e.g., normal vs. cancer cells), and target-specific assays (e.g., CB2 receptor binding) .
- Computational modeling: Use QSAR models to predict ADMET properties and prioritize analogs with optimal logP (2–4) and polar surface area (<140 Ų) .
[Basic] What in vitro assays are commonly employed for initial screening of this compound's antimicrobial activity?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC): Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill assays: Assess bactericidal vs. bacteriostatic activity over 24 hours.
- Biofilm inhibition: Quantify reduction in C. albicans biofilm biomass using crystal violet staining .
[Advanced] How should researchers approach metabolic stability and hepatotoxicity assessment for this compound?
Methodological Answer:
- Metabolic stability: Incubate with human liver microsomes (HLM) and measure parent compound depletion over 60 minutes. Calculate intrinsic clearance (Clₜₙₜ).
- CYP450 inhibition: Screen for CYP3A4/2D6 inhibition using fluorogenic substrates.
- Hepatotoxicity: Use primary hepatocytes or HepG2 cells to monitor ALT/AST release and mitochondrial membrane potential (JC-1 staining) .
[Advanced] How can computational tools predict the compound's interaction with CB2 receptors?
Methodological Answer:
- Molecular docking: Use CB2 receptor structures (PDB: 5ZTY) and software like AutoDock Vina to predict binding poses. Focus on residues critical for ligand recognition (e.g., Ser³⁴⁸, Lys¹⁰⁹).
- MD simulations: Run 100-ns simulations to assess binding stability (RMSD <2 Å).
- Validation: Compare predicted binding affinity (ΔG) with experimental IC₅₀ values from competitive binding assays using [³H]-CP55,940 .
[Basic] What safety precautions are necessary when handling this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and dissolution.
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
